molecular formula C16H13Cl2NO5 B14672413 Propan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 51282-66-7

Propan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14672413
CAS No.: 51282-66-7
M. Wt: 370.2 g/mol
InChI Key: KWGSIDJQVNEVQI-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a benzoate ester, and a dichlorophenoxy moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The dichlorophenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions

Properties

CAS No.

51282-66-7

Molecular Formula

C16H13Cl2NO5

Molecular Weight

370.2 g/mol

IUPAC Name

propan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H13Cl2NO5/c1-9(2)23-16(20)12-8-11(4-5-14(12)19(21)22)24-15-6-3-10(17)7-13(15)18/h3-9H,1-2H3

InChI Key

KWGSIDJQVNEVQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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